molecular formula C10H10O2 B12765324 (Z)-Methyl cinnamate CAS No. 19713-73-6

(Z)-Methyl cinnamate

Cat. No.: B12765324
CAS No.: 19713-73-6
M. Wt: 162.18 g/mol
InChI Key: CCRCUPLGCSFEDV-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Methyl cinnamate is an organic compound that belongs to the class of cinnamates. It is the methyl ester of cinnamic acid and is characterized by its pleasant, fruity aroma. This compound is commonly found in essential oils and is used in the flavor and fragrance industry. Its chemical structure consists of a phenyl group attached to a propenoate moiety, with the double bond in the (Z)-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-Methyl cinnamate can be synthesized through the esterification of cinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: (Z)-Methyl cinnamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cinnamic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to cinnamyl alcohol.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

    Oxidation: Cinnamic acid.

    Reduction: Cinnamyl alcohol.

    Substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry: (Z)-Methyl cinnamate is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is also investigated for its role in plant metabolism and defense mechanisms.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anti-inflammatory and anticancer agent.

Industry: In the flavor and fragrance industry, this compound is used to impart fruity and floral notes to perfumes, cosmetics, and food products.

Mechanism of Action

The mechanism of action of (Z)-Methyl cinnamate involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In anti-inflammatory applications, it modulates signaling pathways involved in inflammation, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

    Ethyl cinnamate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Cinnamic acid: The parent compound of (Z)-Methyl cinnamate, lacking the ester group.

    Cinnamyl alcohol: The reduced form of cinnamic acid.

Uniqueness: this compound is unique due to its specific ester group and (Z)-configuration, which impart distinct chemical and physical properties. Its pleasant aroma and reactivity make it particularly valuable in the flavor and fragrance industry.

Properties

CAS No.

19713-73-6

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

methyl (Z)-3-phenylprop-2-enoate

InChI

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7-

InChI Key

CCRCUPLGCSFEDV-FPLPWBNLSA-N

Isomeric SMILES

COC(=O)/C=C\C1=CC=CC=C1

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1

boiling_point

260.00 to 262.00 °C. @ 760.00 mm Hg

melting_point

36 °C

physical_description

Solid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.